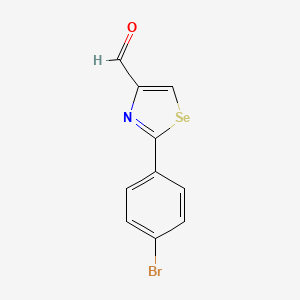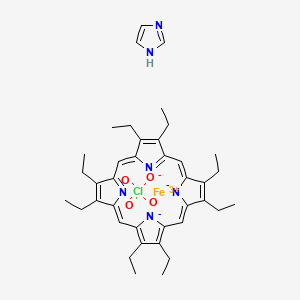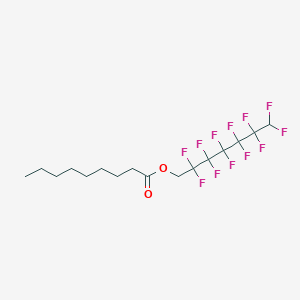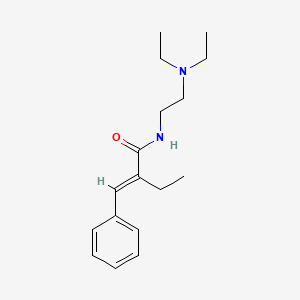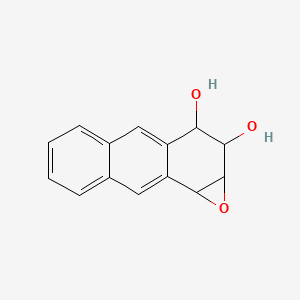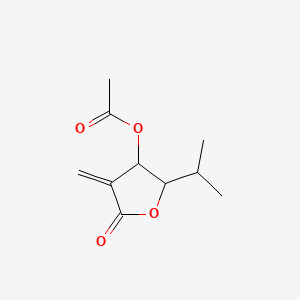
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- is a complex organic compound that belongs to the furanone family This compound is characterized by its unique structure, which includes a furanone ring with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- typically involves multiple steps. One common method includes the reaction of a suitable precursor with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and efficiency, often employing continuous flow reactors and advanced purification methods to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halides, amines; presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2(3H)-Furanone, 4-hydroxy-3-methyl-5-(1-methylethyl)
- 2(3H)-Furanone, 4-(methoxy)-3-methylene-5-(1-methylethyl)
- 2(3H)-Furanone, 4-(ethoxy)-3-methylene-5-(1-methylethyl)
Uniqueness
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential applications, setting it apart from other similar compounds. The presence of the acetyloxy group, in particular, enhances its reactivity and makes it a valuable intermediate in various synthetic processes.
特性
CAS番号 |
76299-62-2 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
(4-methylidene-5-oxo-2-propan-2-yloxolan-3-yl) acetate |
InChI |
InChI=1S/C10H14O4/c1-5(2)8-9(13-7(4)11)6(3)10(12)14-8/h5,8-9H,3H2,1-2,4H3 |
InChIキー |
TUBGNZVAFJGQGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C(C(=C)C(=O)O1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



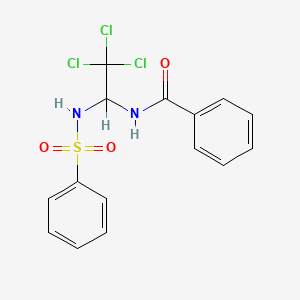

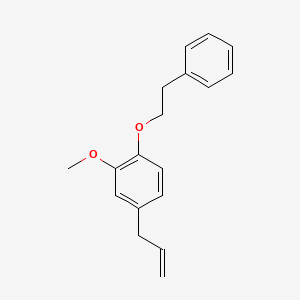
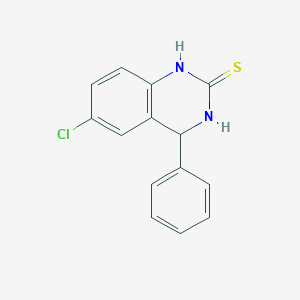
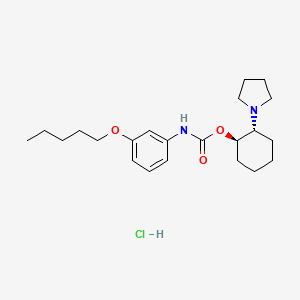
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)

